molecular formula C15H12Cl2N2O3 B443902 N-(3,4-dichlorobenzyl)-4-methyl-3-nitrobenzamide

N-(3,4-dichlorobenzyl)-4-methyl-3-nitrobenzamide

Cat. No.: B443902
M. Wt: 339.2g/mol
InChI Key: RWYGVTLPCXKYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H12Cl2N2O3 and its molecular weight is 339.2g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H12Cl2N2O3/c1-9-2-4-11(7-14(9)19(21)22)15(20)18-8-10-3-5-12(16)13(17)6-10/h2-7H,8H2,1H3,(H,18,20)

InChI Key

RWYGVTLPCXKYAI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (4.8 ml) was added to a solution of 3-nitro-4-methylbenzoic acid (9.06 g) in methylene chloride (100 ml) and DMF (a few drops) and the reaction stirred at ambient temperature for 16 hours. The reaction mixture was evaporated and the residue was dissolved in methylene chloride (100 ml). 3,4-Dichlorobenzylamine (7.04 g), 4-dimethylaminopyridine (0.31 g) and triethylamine (13.9 ml) were added and the reaction mixture was stirred at ambient temperature for 16 hours. The mixture was washed with a saturated aqueous sodium bicarbonate solution, dried over magnesium sulphate and evaporated The residue was purified by column chromatography using a 250:8:1 mixture of methylene chloride, methanol and a saturated aqueous ammonium chloride solution as eluent to give N-(3,4-dichlorobenzyl)-4-methyl-3-nitrobenzamide as a solid (9.95 g); NMR Spectrum: (DMSOd6) 2.57 (s, 3H), 4.47 (d, 2H), 7.31 (m, 1H), 7.56 (m, 2H), 7.61 (d, 1H), 8.1 (m, 1H), 8.47 (d, 1H), 9.3 (t, 1H).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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